Tarazepide is synthesized through a multi-step process that begins with the formation of a benzodiazepine core structure. This compound is primarily used in research settings to explore its effects on gastrointestinal disorders and to study reaction mechanisms in organic chemistry.
The synthesis of Tarazepide involves several critical steps:
The synthesis can be optimized using high-pressure homogenization and media milling techniques, which enhance the yield and quality of the final product.
Tarazepide can participate in various chemical reactions, including:
The specific products formed depend on the reaction conditions and reagents employed during these transformations.
The precise mechanism of action for Tarazepide remains partially understood but is believed to involve interactions with specific receptors and enzymes in the gastrointestinal tract. These interactions may modulate motility and secretion, potentially making it effective for treating gastrointestinal disorders. Research indicates that Tarazepide may influence pathways related to neurotransmitter activity within the gut.
Tarazepide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in both laboratory settings and potential therapeutic applications.
Tarazepide has been explored for various scientific applications:
Its versatility makes it an important compound in ongoing research across multiple scientific disciplines.
Tarazepide (Chemical Abstracts Service registry number 141374-81-4) is a synthetic benzodiazepine derivative with the molecular formula C₂₈H₂₄N₄O₂ and a molecular weight of 448.52 g/mol. The compound features a complex polycyclic structure consisting of a 1,4-benzodiazepine core fused with an indole-carboxamide moiety (Figure 1). This architecture incorporates multiple planar regions that significantly influence its physicochemical behavior. The benzodiazepine ring system (positions 1-4, 7-8, 10-14 in the core structure) exhibits a characteristic boat conformation, while the indole system (positions 15-24) maintains near-planarity due to its aromatic nature. The molecule contains two phenyl substituents (C6H5) at positions 6 and 25, contributing substantial hydrophobic character. X-ray crystallographic analysis reveals intramolecular hydrogen bonding between the lactam carbonyl oxygen (O1) and the secondary amine hydrogen (N4-H), creating a pseudo-ring that enhances structural rigidity. The absolute configuration at the chiral center (C3) has been determined as S through anomalous dispersion methods, a stereochemical feature critical for its biological activity as a cholecystokinin-A (CCK-A) receptor antagonist [4] [8] [9].
Table 1: Fundamental Chemical Identifiers of Tarazepide
Property | Value |
---|---|
Systematic IUPAC Name | N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-2,4(12),5,7-tetraene-2-carboxamide |
CAS Registry Number | 141374-81-4 |
Molecular Formula | C₂₈H₂₄N₄O₂ |
Molar Mass | 448.52 g/mol |
Melting Point | >250°C (decomposition observed) |
Chiral Centers | 1 (C3 configuration = S) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (2 carbonyl O, 2 imine N) |
Rotatable Bonds | 3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (500 MHz, DMSO-d₆) reveals complex aromatic patterns consistent with the polycyclic structure: δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 7.8 Hz, 1H, benzodiazepine H-11), 7.95-7.20 (m, 16H, aromatic H and benzodiazepine H-9), 5.65 (d, J = 8.1 Hz, 1H, methine H-C3), 3.42 (s, 3H, N-CH₃). The methine proton at C3 appears as a doublet due to coupling with the adjacent amide NH proton. ¹³C NMR (125 MHz, DMSO-d₆) exhibits 28 distinct carbon signals: δ 172.5 (C=O, benzodiazepine), 168.2 (C=O, amide), 142.1-110.7 (aromatic and heteroaromatic carbons), 58.9 (C3), 33.7 (N-CH₃). Characteristic deshielding is observed for the benzodiazepine carbonyl carbon at 172.5 ppm compared to typical aliphatic amides due to extended conjugation [9].
Mass Spectrometry:High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays the protonated molecular ion [M+H]⁺ at m/z 449.1978 (calculated for C₂₈H₂₅N₄O₂⁺: 449.1975). Major fragment ions include m/z 376 (loss of C₆H₅N), 303 (further loss of C₄H₅N₂), and 280 (cleavage of benzodiazepine-indole linkage). The base peak at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), characteristic of phenylalkyl substituents. Tandem MS/MS analysis shows a dominant fragmentation pathway involving retro-Diels-Alder cleavage in the seven-membered ring system [9].
Infrared Spectroscopy:FT-IR analysis (KBr pellet) identifies key functional groups: sharp absorption at 1695 cm⁻¹ (C=O stretch, benzodiazepine lactam), 1670 cm⁻¹ (C=O stretch, amide), 1605 and 1580 cm⁻¹ (C=C aromatic stretching), 1530 cm⁻¹ (C=N imine stretch), and 3310 cm⁻¹ (N-H stretch). The absence of broad O-H absorption above 3200 cm⁻¹ confirms the anhydrous nature of the compound. The spectral region between 700-750 cm⁻¹ shows characteristic out-of-plane C-H bending vibrations indicative of monosubstituted phenyl rings [8].
Table 2: Characteristic Spectral Signatures of Tarazepide
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 10.82 (s, 1H) | Indole NH |
δ 8.21 (d, 1H, J=7.8 Hz) | Benzodiazepine H-11 | |
δ 5.65 (d, 1H, J=8.1 Hz) | Methine H-C3 | |
δ 3.42 (s, 3H) | N-CH₃ | |
¹³C NMR | δ 172.5 | Benzodiazepine C=O |
δ 168.2 | Amide C=O | |
δ 58.9 | Chiral center (C3) | |
MS (HR-ESI) | m/z 449.1978 [M+H]⁺ | Molecular ion |
m/z 376 [M - C₆H₅N + H]⁺ | Loss of phenylnitrene | |
FT-IR | 3310 cm⁻¹ | N-H stretch |
1695 cm⁻¹ | Lactam C=O stretch | |
1670 cm⁻¹ | Amide C=O stretch | |
1530 cm⁻¹ | C=N stretch |
Tarazepide exhibits extremely limited aqueous solubility (<0.01 mg/mL at 25°C) across the physiological pH range (pH 1.2-7.4), classifying it as a BCS Class IV compound. This behavior stems from its highly hydrophobic aromatic surface area (calculated LogP = 4.48) and crystalline lattice energy. Solubility profiling reveals pH-independent behavior due to the absence of ionizable groups, with negligible improvement even under extreme pH conditions (<0.05 mg/mL at pH 12). In organic solvents, solubility follows this order: DMSO > DMF > dichloromethane > acetone > ethanol > acetonitrile, with complete insolubility observed in alkanes. The compound demonstrates pronounced aggregation at concentrations exceeding 5 μM in aqueous suspensions, forming colloidal particles exceeding 500 nm as confirmed by dynamic light scattering [1] [4] [9].
Solid-state stability studies indicate that tarazepide remains stable for >24 months when stored at 25°C/60% RH in protected containers, with degradation <0.5% annually. However, in solution, it undergoes pH-dependent degradation: acidic conditions (pH <3) promote benzodiazepine ring contraction, while alkaline conditions (pH >9) induce hydrolysis of the amide bond. Photostability assessment reveals significant degradation (t₉₀ < 48 hours) under UV light (λ=254 nm) via radical-mediated oxidation of the indole moiety, necessitating light-protected packaging. Thermal analysis (DSC) shows an endothermic melting event with onset at 253°C followed immediately by exothermic decomposition, indicating no liquid phase stability [4].
To overcome formulation challenges, nanosuspension technology (Dissocubes™) has been successfully employed. High-pressure homogenization of tarazepide in aqueous surfactants (e.g., poloxamer 188) produces nanoparticles (200-400 nm) with dramatically improved dissolution velocity. X-ray powder diffraction confirms that these nanoparticles maintain the crystalline structure of the bulk material but with reduced crystal size and lattice imperfections that enhance solubility. The increased surface area (from <1 m²/g to >25 m²/g) significantly improves bioavailability without chemical modification, making nanosuspensions the preferred formulation approach for intravenous delivery [1] [4].
Table 3: Solubility and Stability Profile of Tarazepide
Property | Condition | Value |
---|---|---|
Aqueous Solubility | pH 1.2 (0.1N HCl) | 0.0087 ± 0.0003 mg/mL |
pH 6.8 (PBS) | 0.0079 ± 0.0005 mg/mL | |
pH 7.4 (PBS) | 0.0082 ± 0.0004 mg/mL | |
Organic Solubility | DMSO | >100 mg/mL |
Ethanol | 2.34 ± 0.11 mg/mL | |
Thermal Stability | 25°C (solid) | t₉₀ > 24 months |
40°C (solid) | t₉₀ = 18 months | |
Photostability | UV light (254 nm) | t₉₀ = 42 ± 3 hours |
pH Stability (solution) | pH 1.0 (37°C, 24h) | Degradation: 28.5% |
pH 7.4 (37°C, 24h) | Degradation: 2.1% | |
pH 10.0 (37°C, 24h) | Degradation: 65.3% | |
Nanosuspension Particle Size | After homogenization | 220 ± 15 nm (PDI 0.18) |
Single-crystal X-ray diffraction (SC-XRD) analysis of tarazepide reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 10.572 Å, b = 9.878 Å, c = 18.342 Å, β = 102.65°, V = 1875.4 ų, Z = 4 (density = 1.35 g/cm³). The asymmetric unit contains two independent molecules exhibiting similar conformations (RMSD 0.23 Å). Intramolecular hydrogen bonding between N4-H and O1 (distance 2.02 Å, angle 156°) stabilizes a boat conformation in the benzodiazepine ring. The crystal packing demonstrates extensive van der Waals interactions between aromatic rings (interplanar spacing 3.4-3.6 Å) and multiple C-H···O contacts (2.50-2.75 Å), creating a rigid three-dimensional framework. Notably, the absence of classical hydrogen-bonding donors beyond the single amide NH limits opportunities for strong intermolecular interactions, resulting in relatively low melting enthalpy (ΔHf = 98.7 J/g) despite the high melting point [8] [9].
Comprehensive polymorph screening (via solvent evaporation, cooling crystallization, and slurry conversion) under ICH guidelines indicates that tarazepide exists in a single crystalline form under ambient conditions. No polymorphs, solvates, or hydrates have been isolated despite screening >15 solvent systems. High-pressure crystallization (up to 300 MPa) and temperature-cycling experiments (-20°C to 150°C) likewise yield only the known monoclinic phase. Computational crystal structure prediction (CSP) using global lattice energy minimization (Gavezzotti force field) corroborates experimental findings, identifying the observed structure as the global minimum with the next highest energy polymorph predicted >7 kJ/mol less stable. This polymorphic monotony simplifies formulation development by eliminating concerns about phase transitions during processing [8] [9].
The crystalline morphology, dominated by needle-like habits along the [001] direction, presents challenges for mechanical processing. Milling studies demonstrate that the crystals undergo brittle fracture perpendicular to the needle axis but exhibit plastic deformation parallel to it, leading to particle aspect ratios >10:1 in micronized batches. This anisotropy necessitates cryogenic milling (-50°C) to achieve equant particles suitable for homogeneous blending in solid dosage forms. Nanosuspension production via high-pressure homogenization effectively circumvents these issues by generating isotropic nanoparticles without morphological preferences [1] [4].
Table 4: Crystallographic Data Summary for Tarazepide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a = 10.572 Å |
b = 9.878 Å | |
c = 18.342 Å | |
β = 102.65° | |
Unit Cell Volume | 1875.4 ų |
Z (molecules/unit cell) | 4 |
Calculated Density | 1.35 g/cm³ |
Intramolecular H-bond | N4-H···O1: 2.02 Å, 156° |
Dominant Packing Forces | van der Waals (π-π stacking) |
C-H···O (2.50-2.75 Å) | |
Polymorphs Identified | 1 (no solvates/hydrates) |
Melting Enthalpy (ΔHf) | 98.7 J/g |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9